N-cyclopropyl-2-fluoro-4-iodobenzamide
Description
N-cyclopropyl-2-fluoro-4-iodobenzamide is a halogenated benzamide derivative characterized by a cyclopropylamine substituent, a fluorine atom at the ortho-position, and an iodine atom at the para-position of the benzamide core.
The iodine atom at the para-position may enhance metabolic stability or enable radiolabeling (e.g., with iodine-125 for imaging), as seen in structurally similar benzamides . The cyclopropyl group could influence lipophilicity and steric interactions, impacting bioavailability or binding affinity.
Properties
IUPAC Name |
N-cyclopropyl-2-fluoro-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO/c11-9-5-6(12)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIZKZBTSOCBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-fluoro-4-iodobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-fluoro-4-iodobenzoic acid with cyclopropylamine under appropriate conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a nucleophilic substitution reaction, where cyclopropylamine reacts with the benzamide intermediate.
Final Product Formation: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-fluoro-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used under controlled conditions.
Coupling Reactions: Reagents like palladium catalysts, boronic acids, and bases are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-cyclopropyl-2-fluoro-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-fluoro-4-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
a. N-(2-diethylaminoethyl)-4-iodobenzamide ()
- Structure: Lacks the cyclopropyl and ortho-fluoro groups but includes a diethylaminoethyl side chain.
- Biodistribution: Demonstrated high melanoma uptake (6.5% ID/g in murine B16 melanoma at 60 min post-injection) and favorable tumor-to-background ratios (tumor/blood = 37 at 24 hours) .
b. 3-Chloro-N-phenyl-phthalimide ()
- Structure : Chlorine at meta-position and phthalimide core instead of benzamide.
- Application: Used as a monomer for polyimide synthesis due to high purity and reactivity .
- Key Difference: The phthalimide core and chlorine substituent prioritize polymer compatibility over bioactivity, contrasting with the iodine and fluorine in the target compound, which are more relevant to therapeutic or diagnostic roles.
c. N-cyclopropyl-N-ethyl-4-iodobenzamide Derivatives ()
- Structure : Features an ethyl group alongside the cyclopropyl substituent.
- Key Difference : The absence of an ethyl group in the target compound may reduce metabolic stability but improve tissue penetration due to lower molecular weight.
Structural and Functional Data Table
Critical Analysis of Substituent Roles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
